molecular formula C12H14N4O4S B7785893 (1E)-1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide

(1E)-1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide

Cat. No.: B7785893
M. Wt: 310.33 g/mol
InChI Key: XGAXIKJTDMNRSE-RVDMUPIBSA-N
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Description

(1E)-1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a tert-butylsulfonyl group, a nitroanilino moiety, and a methanimidoyl cyanide group. These functional groups contribute to the compound’s reactivity and potential utility in chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide typically involves multi-step organic reactions. One common approach is to start with the nitration of aniline to form 4-nitroaniline. This intermediate is then subjected to sulfonylation using tert-butylsulfonyl chloride under basic conditions to yield the corresponding sulfonamide. The final step involves the formation of the methanimidoyl cyanide group through a condensation reaction with cyanogen bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-aminoaniline derivatives, while substitution reactions can produce various sulfonamide derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s functional groups may interact with biological macromolecules, making it useful in studies of enzyme inhibition or protein binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1E)-1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide involves its interaction with specific molecular targets. The nitroanilino group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-tert-butylsulfonyl-N-(4-aminophenyl)methanimidoyl cyanide: Similar structure but with an amino group instead of a nitro group.

    (1E)-1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide: Contains a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in (1E)-1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific applications where the nitro group’s properties are advantageous.

Properties

IUPAC Name

(1E)-1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-12(2,3)21(19,20)11(8-13)15-14-9-4-6-10(7-5-9)16(17)18/h4-7,14H,1-3H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAXIKJTDMNRSE-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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